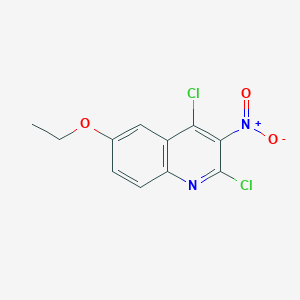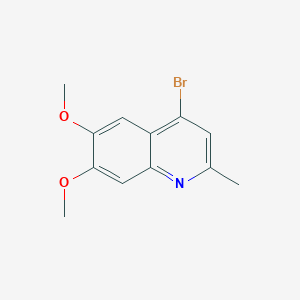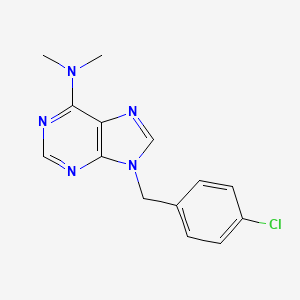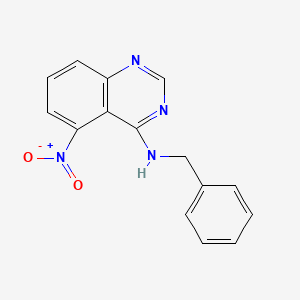
2,4-Dichloro-6-ethoxy-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-ethoxy-3-nitroquinoline is a chemical compound with the molecular formula C11H8Cl2N2O3 and a molecular weight of 287.10 g/mol . It belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to the quinoline ring.
Métodos De Preparación
The synthesis of 2,4-Dichloro-6-ethoxy-3-nitroquinoline involves several steps, typically starting with the formation of the quinoline ring. One common method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst . This method is operationally simple and environmentally benign. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
2,4-Dichloro-6-ethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-ethoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-purity reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-ethoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,4-Dichloro-6-ethoxy-3-nitroquinoline can be compared with other similar compounds, such as:
- 2,3-Dichloro-6-nitroquinoxaline
- 2,4-Dichloro-6-ethoxyquinoline
- 2,4-Dichloro-3-nitroquinoline
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications
Propiedades
Fórmula molecular |
C11H8Cl2N2O3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
2,4-dichloro-6-ethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-6-3-4-8-7(5-6)9(12)10(15(16)17)11(13)14-8/h3-5H,2H2,1H3 |
Clave InChI |
ZRMYUEVGQNFSBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)




![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
